molecular formula C21H16FN3O3S B2482380 2-(2-fluorophenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine CAS No. 823829-81-8

2-(2-fluorophenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine

Cat. No.: B2482380
CAS No.: 823829-81-8
M. Wt: 409.44
InChI Key: CVZIDXWPMAPEBU-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylsulfonyl group, and a pyridinylmethyl group attached to an oxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Scientific Research Applications

2-(2-fluorophenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.

    Incorporation of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system being studied. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine
  • 2-(2-bromophenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine
  • 2-(2-methylphenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine

Uniqueness

The uniqueness of 2-(2-fluorophenyl)-4-(phenylsulfonyl)-N-(3-pyridinylmethyl)-1,3-oxazol-5-amine lies in the presence of the fluorophenyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c22-18-11-5-4-10-17(18)19-25-21(29(26,27)16-8-2-1-3-9-16)20(28-19)24-14-15-7-6-12-23-13-15/h1-13,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZIDXWPMAPEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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